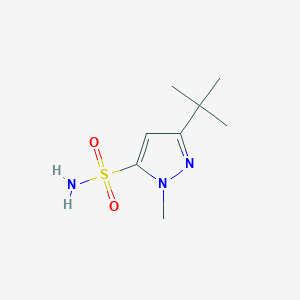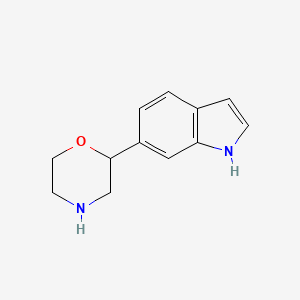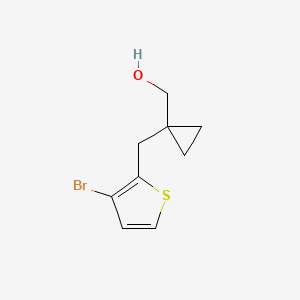
(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol: is an organic compound with the molecular formula C9H11BrOS and a molecular weight of 247.15 g/mol This compound features a cyclopropyl group attached to a methanol moiety, with a bromothiophene substituent on the cyclopropyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol typically involves the reaction of 3-bromothiophene-2-carbaldehyde with cyclopropylmethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-((3-Thiophen-2-yl)methyl)cyclopropyl)methanol.
Substitution: Formation of (1-((3-Azidothiophen-2-yl)methyl)cyclopropyl)methanol.
Applications De Recherche Scientifique
Chemistry: (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of brominated thiophenes on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be explored for its pharmacological properties and potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to biological effects .
Comparaison Avec Des Composés Similaires
- (1-((3-Chlorothiophen-2-yl)methyl)cyclopropyl)methanol
- (1-((3-Fluorothiophen-2-yl)methyl)cyclopropyl)methanol
- (1-((3-Iodothiophen-2-yl)methyl)cyclopropyl)methanol
Comparison: Compared to its analogs, (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanol exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine, making this compound more suitable for certain chemical transformations. Additionally, the bromine atom can be easily substituted with other functional groups, providing versatility in synthetic applications .
Propriétés
Formule moléculaire |
C9H11BrOS |
|---|---|
Poids moléculaire |
247.15 g/mol |
Nom IUPAC |
[1-[(3-bromothiophen-2-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H11BrOS/c10-7-1-4-12-8(7)5-9(6-11)2-3-9/h1,4,11H,2-3,5-6H2 |
Clé InChI |
BIDWZBCTQCMQTC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=C(C=CS2)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






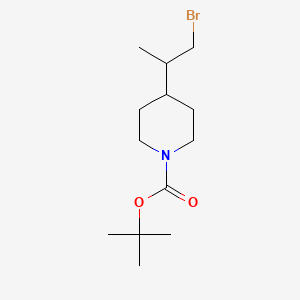
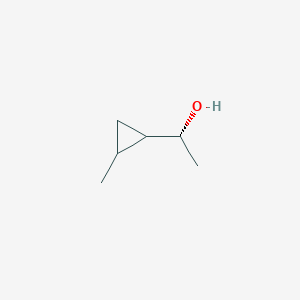

![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)
